molecular formula C10H10FN3 B2925693 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine CAS No. 120698-04-6

5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B2925693
CAS No.: 120698-04-6
M. Wt: 191.209
InChI Key: SNDMWRJHRDJJBC-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine is a fluorinated pyrazole derivative Pyrazoles and their derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions typically involve the use of a base such as sodium ethoxide and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave irradiation has been reported to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. Additionally, it may interact with other proteins and receptors involved in cell signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 4-(4-Fluorophenyl)-2-(4-methylphenyl)-1H-imidazole
  • N-[(5-(6-(4-fluorophenyl)pyridine-3-yl)-1,3,4-oxadiazol-2-yl)methyl]-substituted-1-amine

Uniqueness

5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom enhances its stability and binding affinity to target proteins, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-(4-fluorophenyl)-1-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-14-9(6-10(12)13-14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDMWRJHRDJJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120698-04-6
Record name 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine
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